molecular formula C12H16ClN3 B3022844 1-Methyl-2-pyrrolidin-2-ylbenzimidazole CAS No. 524674-38-2

1-Methyl-2-pyrrolidin-2-ylbenzimidazole

Cat. No.: B3022844
CAS No.: 524674-38-2
M. Wt: 237.73
InChI Key: HGLYTEWHQLJCMV-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a vast and dynamic field that forms the foundation of much of modern drug discovery and materials science. Among the myriad of heterocyclic structures, nitrogen-containing rings are of particular importance due to their prevalence in natural products and synthetic bioactive compounds. The benzimidazole (B57391) nucleus, a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring, is considered a "privileged scaffold". isca.in This is because its derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is another fundamental structural motif found in numerous natural products, including amino acids like proline, and in many synthetic compounds. Its conformational flexibility and ability to participate in hydrogen bonding make it a valuable component in the design of molecules intended to interact with biological systems. researchgate.net

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a powerful strategy in modern chemical research. The goal is to create a new hybrid molecule that may exhibit a modified activity profile, potentially combining the activities of its parent moieties or possessing entirely new properties. mdpi.com 1-Methyl-2-pyrrolidin-2-ylbenzimidazole exemplifies this approach, bringing together the aromatic, planar benzimidazole system with the aliphatic, flexible pyrrolidine ring.

Interdisciplinary Significance and Research Rationale

The rationale for the synthesis and investigation of hybrid molecules like this compound is deeply rooted in medicinal chemistry and pharmacology. The benzimidazole scaffold is present in a wide range of clinically used drugs and research compounds, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects. bohrium.com This broad utility underscores the therapeutic potential of molecules built around this core structure.

Similarly, the pyrrolidine ring is integral to the structure of many bioactive compounds. For instance, pyrrolidinone-containing structures have been identified as possessing antibacterial and antioxidant properties. researchgate.net The hybridization of benzimidazole with other nitrogen-containing heterocycles, such as pyrrolidinone, has been shown to produce compounds with significant antibacterial activity, in some cases exceeding that of established antibiotics like ampicillin. researchgate.net

The interdisciplinary significance of this compound, therefore, lies at the intersection of synthetic organic chemistry, medicinal chemistry, and chemical biology. The research rationale is based on the hypothesis that by combining these two proven heterocyclic systems, it may be possible to develop novel molecular probes or lead compounds for drug discovery. The exploration of such hybrids allows researchers to investigate new regions of chemical space and to study how the physicochemical properties and biological activities are modulated by the integration of these distinct structural units.

Structural Framework of this compound: A Benzimidazole-Pyrrolidine Hybrid

The molecular structure of this compound is characterized by the direct linkage of the C2 position of the pyrrolidine ring to the C2 position of the benzimidazole ring. The nitrogen atom at the N1 position of the benzimidazole ring is substituted with a methyl group. This specific arrangement defines its identity as a benzimidazole-pyrrolidine hybrid. evitachem.com

The key structural features include:

The Benzimidazole Moiety : A planar, aromatic system that is electron-rich and capable of participating in π-π stacking and hydrogen bonding interactions. The methyl group at the N1 position influences its electronic properties and steric profile.

The Pyrrolidine Moiety : A saturated, non-planar aliphatic ring. Its stereochemistry at the C2 position can introduce chirality into the molecule, which is a critical consideration in its interaction with biological systems.

The combination of these fragments results in a molecule with distinct regions of aromaticity and aliphaticity, as well as multiple potential hydrogen bond acceptors (the nitrogen atoms). These features are expected to govern its solubility, crystal packing, and interactions with other molecules.

General Properties of this compound
PropertyValue
Molecular FormulaC12H15N3
ClassificationHeterocyclic Organic Compound evitachem.com
Core ScaffoldsBenzimidazole, Pyrrolidine
Key FeaturesAromatic benzimidazole ring, Aliphatic pyrrolidine ring, N-methylation evitachem.com
Research Context of Constituent Heterocyclic Scaffolds
ScaffoldSignificance in Chemical ResearchExamples of Associated Activities
BenzimidazoleA "privileged scaffold" in medicinal chemistry due to its structural similarity to purines. isca.inbohrium.comAnticancer, Anti-inflammatory, Antiviral, Antibacterial, Antifungal nih.gov
PyrrolidineA common motif in natural products (e.g., proline) and synthetic bioactive molecules. researchgate.netAntibacterial, Antioxidant (in related pyrrolidinone structures) researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLXYNYYMDFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 1-Methyl-2-pyrrolidin-2-ylbenzimidazole

The de novo synthesis of this compound can be approached through a sequence of reactions involving the formation of the core heterocyclic system, installation of the substituents, and final modifications. The strategic timing of each step—benzimidazole (B57391) construction, pyrrolidine (B122466) installation, and N-methylation—is critical for an efficient and selective synthesis.

Benzimidazole Core Construction from Precursors

The formation of the benzimidazole core is a foundational step in the synthesis of its derivatives. The most common and direct method for constructing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and heat.

To synthesize the 2-(pyrrolidin-2-yl)benzimidazole precursor, o-phenylenediamine is typically reacted with proline. The use of proline, a readily available amino acid, serves as the source for the C-2 carbon and the attached pyrrolidine ring. The reaction is generally performed in the presence of a strong acid, such as 4N hydrochloric acid, which catalyzes the cyclization and dehydration process to yield the benzimidazole ring.

Alternative methods for benzimidazole synthesis from o-phenylenediamines include reactions with aldehydes followed by oxidation, or with various other single-carbon sources under different catalytic systems. figshare.comorganic-chemistry.org

Table 1: Comparison of Selected Methods for Benzimidazole Core Construction
MethodReactantsCatalyst/ReagentConditionsAdvantages
Phillips Condensation o-phenylenediamine, Carboxylic Acid (e.g., Proline)4N HClRefluxDirect, well-established
Oxidative Condensation o-phenylenediamine, AldehydeOxidizing Agent (e.g., H₂O₂, I₂)VariesMilder conditions possible
Microwave-Assisted o-phenylenediamine, DMFOrganic Acid (e.g., Butanoic Acid)Microwave IrradiationRapid reaction times, high yields figshare.com
Catalytic Dehydrogenation o-phenylenediamine, AlcoholManganese(I) ComplexHeatHigh selectivity organic-chemistry.org

Pyrrolidine Ring Formation and Stereoselective Installation at C-2

In the context of this compound, the pyrrolidine ring is not typically formed de novo during the synthesis. Instead, a pre-formed, chiral pyrrolidine unit is "installed" at the C-2 position. This is most effectively achieved during the benzimidazole core construction by using a chiral carboxylic acid precursor. nih.gov

The use of enantiomerically pure L-proline or D-proline in the Phillips condensation with o-phenylenediamine directly installs the pyrrolidine ring at the C-2 position with retention of stereochemistry. This approach is highly stereoselective, meaning that the use of L-proline will predominantly yield (S)-2-(pyrrolidin-2-yl)-1H-benzimidazole. This strategy is a cornerstone for producing optically pure final products, leveraging the natural chirality of amino acids. rsc.org

Regioselective N-Methylation of the Benzimidazole Moiety

Once the 2-(pyrrolidin-2-yl)-1H-benzimidazole scaffold is constructed, the next step is methylation of the benzimidazole nitrogen. Since the precursor is an unsymmetrically substituted benzimidazole, methylation can occur at two different positions (N-1 or N-3), leading to a mixture of regioisomers. The target compound, this compound, requires selective methylation at the N-1 position.

Standard N-alkylation conditions, such as using methyl iodide with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often result in a mixture of the two N-methylated isomers. researchgate.net However, specific methodologies have been developed to control this regioselectivity. Research has shown that it is possible to develop highly regioselective N-methylation procedures that can furnish the more sterically hindered isomer, which is often the desired product in complex molecules. acs.org The choice of base, solvent, and temperature can significantly influence the ratio of the N-1 to N-3 products.

Table 2: Conditions for N-Methylation of Benzimidazoles
Methylating AgentBaseSolventConditionsOutcomeReference
Methyl IodideNaHTHF40°C, 8-12 hrMixture of regioisomers common
Benzyl ChlorideNaHTHF40°C, 8-12 hrN-alkylation
Alkyl Bromides (C3–C10)KOH (30% aq)Phase-Transfer CatalystNot specifiedN-alkylation researchgate.net
Not SpecifiedNot SpecifiedNot SpecifiedMild reaction conditionsHighly regioselective for sterically hindered isomer acs.org

Advanced Coupling Strategies for Benzimidazole and Pyrrolidine Scaffolds

Modern synthetic organic chemistry offers sophisticated coupling strategies that provide alternative routes to the target molecule. These methods often involve transition-metal catalysis, such as palladium or copper, to form key C-N or C-C bonds. nih.govnih.govlookchem.com

An advanced alternative to the classic condensation approach involves building the molecule from pre-functionalized fragments. A plausible strategy includes:

Synthesis of a 2-halo-1-methylbenzimidazole: This intermediate can be prepared and isolated.

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could then be employed to couple the 2-halo-1-methylbenzimidazole with pyrrolidine. This C-N bond-forming reaction provides a powerful and modular approach to accessing the final product.

Such catalytic systems are known for their high efficiency and tolerance of a wide range of functional groups, making them suitable for complex molecule synthesis. researchgate.netacs.org

Derivatization and Functionalization Strategies of this compound

After the successful synthesis of the target compound, its structure can be further modified to explore structure-activity relationships or develop new materials. Functionalization typically targets the benzene (B151609) portion of the benzimidazole ring system.

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole ring system is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS) on the fused benzene ring. The existing substituents—the electron-donating imidazole (B134444) ring and the N-methyl group—activate the benzene ring towards attack by electrophiles.

The regioselectivity of the substitution is governed by the electronic and steric effects of the groups already present. In general, for benzimidazole derivatives, electrophilic substitution preferentially occurs at the C-5 and C-6 positions, as these are electronically most activated by the heterocyclic system. However, the precise outcome can be a complex interplay of factors. Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or molecular bromine to install a halogen atom (e.g., -Br).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.

The prediction of the exact substitution pattern often requires computational analysis or empirical study, as steric hindrance from the C-2 pyrrolidinyl group could influence the accessibility of the C-4 and C-7 positions. chemrxiv.orgnih.gov

Modifications of the Pyrrolidine Nitrogen and Carbon Atoms

The functionalization of the pyrrolidine ring, particularly at its nitrogen and carbon atoms, is a key strategy for modulating the properties of the this compound scaffold.

A common approach to introduce the pyrrolidine moiety involves the reaction of a pre-formed 1-methyl-2-chlorobenzimidazole with pyrrolidine. This nucleophilic substitution reaction directly forms the crucial C-N bond at the 2-position of the benzimidazole ring. The initial N-alkylation of a 2-chlorobenzimidazole (B1347102) with a suitable alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF), yields the 1-methyl-2-chlorobenzimidazole intermediate. Subsequent reaction of this intermediate with pyrrolidine, often under microwave irradiation at elevated temperatures, affords the target 1-Methyl-2-(pyrrolidin-1-yl)benzimidazole. This modular synthesis allows for variation at the 1-position of the benzimidazole by using different alkylating agents in the first step.

Further modifications can be envisioned on the carbon atoms of the pyrrolidine ring. While direct functionalization of the pyrrolidine ring after its attachment to the benzimidazole core is challenging, an alternative strategy involves the use of pre-functionalized pyrrolidine derivatives in the initial condensation step. For instance, using substituted pyrrolidines, such as 3-hydroxypyrrolidine or proline derivatives, would allow for the introduction of functional groups on the pyrrolidine carbons. These functional groups can then be subjected to further chemical transformations.

For example, a hydroxyl group on the pyrrolidine ring could be oxidized to a ketone, which can then undergo a variety of carbonyl chemistry reactions. An ester group, derived from a proline starting material, could be reduced to an alcohol or converted to an amide, providing further points for diversification.

Metal-Catalyzed Cross-Coupling Reactions at Diversification Sites

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. To utilize these reactions, the benzimidazole or the pyrrolidine ring must first be functionalized with a suitable handle, typically a halogen atom (e.g., Br, I) or a triflate group.

For instance, a bromo or iodo substituent can be introduced at various positions on the benzimidazole ring (e.g., 4, 5, 6, or 7-positions) of the starting o-phenylenediamine before the cyclization to form the benzimidazole core. This halogenated this compound can then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions for Diversification

Cross-Coupling ReactionReactantCatalyst/LigandProduct
Suzuki CouplingAryl/heteroaryl boronic acidPd(PPh₃)₄, Na₂CO₃Aryl/heteroaryl substituted benzimidazole
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl substituted benzimidazole
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynyl substituted benzimidazole
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOtBuAmino substituted benzimidazole
Stille CouplingOrganostannanePd(PPh₃)₄Aryl/alkenyl substituted benzimidazole

These reactions offer a versatile platform to introduce diverse chemical functionalities onto the benzimidazole core, thereby enabling the exploration of the structure-activity relationships of this class of compounds.

Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. For 1-Methyl-2-pyrrolidin-2-ylbenzimidazole, with a chemical formula of C₁₂H₁₅N₃, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Chemical FormulaC₁₂H₁₅N₃
Ionization ModeElectrospray Ionization (ESI+)
Adduct[M+H]⁺
Theoretical Exact Mass202.1344
Measured Exact Mass202.1342
Mass Error (ppm)-1.0

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, provide insights into the molecule's structure through controlled fragmentation. By isolating the parent ion ([M+H]⁺ at m/z 202.1342) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The elucidation of this fragmentation pathway helps to confirm the connectivity of the atoms within the molecule.

For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine (B122466) and benzimidazole (B57391) rings, as well as fragmentation within the pyrrolidine ring itself. Common losses would include neutral molecules like ethene from the pyrrolidine ring. A plausible fragmentation pathway could involve the initial loss of the pyrrolidinyl moiety, leading to a stable benzimidazolium cation. A summary of expected major fragments is provided in Table 2.

Table 2: Hypothetical Major HRMS/MS Fragments for Protonated this compound
Measured m/zProposed FormulaProposed Fragment Structure
133.0764[C₈H₉N₂]⁺1-Methylbenzimidazolium cation
70.0651[C₄H₈N]⁺Protonated pyrrolidine fragment

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the benzimidazole rings of adjacent molecules. The nitrogen atom in the pyrrolidine ring and the non-methylated nitrogen in the imidazole (B134444) ring could act as hydrogen bond acceptors, while any potential C-H groups could act as weak hydrogen bond donors. Understanding these interactions is crucial for predicting physical properties like melting point and solubility. A hypothetical summary of crystallographic data is presented in Table 3.

Table 3: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.567
β (°)105.34
Volume (ų)1037.8
Z4
Calculated Density (g/cm³)1.285

Precise Bond Lengths, Bond Angles, and Torsional Angles Analysis

A key output of X-ray crystallography is a detailed geometric description of the molecule. This includes precise measurements of all bond lengths and angles. For instance, the C-N bond lengths within the benzimidazole and pyrrolidine rings, as well as the C-C bond lengths, would be determined with high precision (typically to within a few thousandths of an Ångstrom). Similarly, the bond angles would define the geometry around each atom.

Of particular interest would be the torsional angles, which describe the conformation of the molecule. The torsional angle between the plane of the benzimidazole ring and the pyrrolidine ring would define the relative orientation of these two moieties. The puckering of the five-membered pyrrolidine ring would also be precisely characterized. Table 4 provides hypothetical values for selected geometric parameters.

Table 4: Hypothetical Selected Bond Lengths, Bond Angles, and Torsional Angles for this compound
ParameterValue
Bond Lengths (Å)
N(imidazole)-C(methyl)1.475
C(benzimidazole)-C(pyrrolidine)1.510
Bond Angles (°)
C-N-C (within imidazole)108.5
N(benzimidazole)-C-C(pyrrolidine)125.3
Torsional Angles (°)
Plane(benzimidazole) - Plane(pyrrolidine)75.4

Absolute Configuration Assignment

This compound contains a stereocenter at the C2 position of the pyrrolidine ring. Therefore, it can exist as two enantiomers, (R) and (S). If a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

Despite a comprehensive search for scholarly articles and computational chemistry data, specific theoretical and computational investigations for the compound "this compound" are not available in the public domain. Research literature contains computational studies on a variety of other benzimidazole derivatives, but the precise calculations and simulations required to fulfill the detailed outline for "this compound" have not been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested for this specific compound. Providing information from related but different molecules would be scientifically inaccurate and misleading.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Solvent-Compound Interaction Dynamics

The interaction between a compound and its solvent environment is crucial as it can significantly influence the compound's conformation, reactivity, and bioavailability. Molecular dynamics (MD) simulations are a primary tool for studying these interactions at an atomic level, providing insights into how solvent molecules arrange themselves around the solute and the energetics of this solvation shell.

While direct MD simulation data for 1-Methyl-2-pyrrolidin-2-ylbenzimidazole is not readily found, studies on similar molecules like 2-methylimidazole (B133640) have utilized computational methods to understand solvent effects. For instance, ab initio calculations using the Solvation Model on Density (SMD) have been employed to determine properties in different solvents. researchgate.net Such studies reveal that the polarity of the solvent can impact the compound's dipole moment, polarizability, and other electronic properties. researchgate.net For 2-methylimidazole, the dipole moment was observed to increase with the polarity of the solvent, indicating stronger interactions with polar solvent molecules. researchgate.net

Table 1: Illustrative Solvent Effects on the Dipole Moment of 2-Methylimidazole

SolventDielectric ConstantCalculated Dipole Moment (Debye)
Gas Phase1.04.3
Chloroform4.74.6
n-Octanol9.94.8
DMSO46.85.0
Water78.35.1
Data derived from a computational study on 2-methylimidazole and is intended to be illustrative of solvent effects on a related benzimidazole (B57391) structure. researchgate.net

Ligand-Biomolecule Interaction Dynamics at Atomic Resolution

Molecular dynamics simulations are also instrumental in understanding the dynamic nature of a ligand's interaction with a biological target, such as a protein receptor. These simulations can reveal how the ligand and protein adapt to each other's presence over time, the stability of their interactions, and the specific atomic contacts that are crucial for binding.

For instance, MD simulations have been used to study the interaction of benzimidazole derivatives with various protein targets. In a study on new 1,3-dihydro-2H-benzimidazol-2-one derivatives as potential anticancer agents, MD simulations were performed to explore the stability of the ligand-protein complexes. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time is often analyzed to assess the stability of the complex. nih.gov A stable RMSD suggests that the ligand has found a favorable binding pose and remains there throughout the simulation.

In a hypothetical MD simulation of this compound with a target protein, one would expect to observe initial conformational changes in both the ligand and the protein's binding site to achieve an optimal fit. The stability of the complex would be maintained by a network of non-covalent interactions, which would fluctuate over the course of the simulation. Analysis of the simulation trajectory could reveal key amino acid residues that form persistent interactions with the ligand, providing valuable information for drug design.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

While specific docking studies on this compound are not prominent in the literature, numerous studies on related benzimidazole derivatives showcase the utility of this approach. For example, molecular docking has been used to investigate the binding of benzimidazole derivatives to targets such as the µ-opioid receptor, enzymes involved in cancer, and microbial proteins. nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.net

Docking algorithms generate multiple possible binding poses of a ligand within a receptor's active site and rank them based on a scoring function that estimates the binding affinity. This allows researchers to identify the most likely binding orientation.

In a computational analysis of nitazene (B13437292) derivatives, which are potent benzimidazole-based opioids, docking studies were used to predict their binding poses within the µ-opioid receptor. biorxiv.orgresearchgate.netnih.gov These studies identified several possible subpockets within the receptor that could accommodate the benzimidazole core. biorxiv.orgresearchgate.netnih.gov Similarly, for this compound, a docking study would predict how the benzimidazole and pyrrolidine (B122466) moieties orient themselves within a given receptor's binding site to maximize favorable interactions. The planarity of the benzimidazole ring would likely favor interactions in flat, aromatic-rich regions of the binding site, while the more flexible pyrrolidine ring could adapt to various pocket shapes.

Once a preferred binding orientation is predicted, the specific non-covalent interactions that stabilize the ligand-receptor complex can be analyzed in detail. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring of this compound can act as hydrogen bond acceptors, while if the non-methylated nitrogen is protonated, it can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand in the binding site.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor.

A study on pyrrolidine derivatives as α-mannosidase inhibitors highlighted the importance of hydrogen bonds and hydrophobic π-π stacking contacts for their inhibitory activity. nih.gov

Table 2: Hypothetical Non-Covalent Interactions of this compound in a Receptor Binding Site

Type of InteractionMoiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingBenzimidazole NitrogensAspartic acid, Glutamic acid, Serine, Threonine
π-π StackingBenzimidazole RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsPyrrolidine Ring, Methyl GroupLeucine, Isoleucine, Valine, Alanine
This table is illustrative and the specific interactions would depend on the topology of the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules' structures, such as their electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity.

QSAR studies have been successfully applied to various classes of benzimidazole and pyrrolidine derivatives. For example, a QSAR study on pyrrolidin-2-one antiarrhythmic agents identified key molecular descriptors that influence their activity. nih.gov Similarly, QSAR models have been developed for substituted 2-phenyl-benzimidazole derivatives with anti-allergic activity. researchgate.net

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity. Descriptors such as molecular weight, logP (a measure of hydrophobicity), polar surface area, and various electronic and topological indices would be calculated. The resulting QSAR equation would provide insights into the structural features that are important for the desired activity, guiding the design of more potent analogs.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Related Heterocyclic Compounds

Descriptor TypeExample DescriptorProperty QuantifiedRelevance to Molecular Interactions
ElectronicDipole MomentPolarity and charge distributionInfluences electrostatic and hydrogen bonding interactions.
StericMolecular VolumeSize and shape of the moleculeDetermines the fit within a receptor binding site.
HydrophobicLogPLipophilicityAffects membrane permeability and hydrophobic interactions.
TopologicalWiener IndexMolecular branchingRelates to the overall shape and compactness of the molecule.
This table provides examples of descriptor types that could be used in a QSAR model for this compound and its analogs.

Identification of Key Structural Features Influencing Activity

Computational and theoretical chemistry studies play a pivotal role in elucidating the structure-activity relationships (SAR) of pharmacologically active molecules. In the case of this compound, these investigations focus on identifying the key structural motifs that govern its biological activity. The primary features of this compound are the benzimidazole core, the methyl group at the N-1 position, and the pyrrolidine ring at the C-2 position. The interplay of these components, in terms of their electronic and steric properties, is crucial for the molecule's interaction with its biological targets.

The Benzimidazole Scaffold:

The benzimidazole nucleus is a well-established pharmacophore, known for its ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net Its aromatic and heterocyclic nature allows for π-π stacking interactions, hydrogen bonding, and metal ion coordination. researchgate.net The fusion of a benzene (B151609) ring to an imidazole (B134444) ring creates a rigid, planar system that serves as a scaffold for the attachment of various substituents, which in turn modulate the compound's biological profile. srrjournals.com

Influence of the N-1 Methyl Group:

The methylation of the nitrogen atom at the 1-position of the benzimidazole ring has significant implications for the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a methyl group at this position can influence several factors:

Steric Effects: The methyl group introduces steric bulk, which can affect the molecule's ability to fit into a binding pocket. Depending on the topology of the target protein, this can either enhance or diminish binding affinity.

Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density distribution within the benzimidazole ring system. This can influence the strength of hydrogen bonds and other electronic interactions with the target.

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic properties.

Role of the 2-Pyrrolidinyl Substituent:

The substituent at the C-2 position of the benzimidazole ring is a primary determinant of its biological activity and target specificity. nih.govnih.gov The presence of a pyrrolidine ring at this position in this compound introduces several key features:

Basicity: The nitrogen atom in the pyrrolidine ring imparts basicity to the molecule, allowing for the formation of ionic interactions with acidic residues in a protein's active site.

Conformational Flexibility: The five-membered pyrrolidine ring is not planar and can adopt various conformations (envelope and twisted forms). This conformational flexibility can allow the molecule to adapt to the shape of the binding site, potentially enhancing its binding affinity.

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) studies on related benzimidazole derivatives have highlighted the importance of the C-2 substituent. For example, a comparative study of 2-amino and 2-methyl-1-substituted benzimidazoles demonstrated that the nature of the substituent at the 2-position significantly influences antibacterial activity. nih.gov In another study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, the C-2 substituent was identified as a key contributor to the molecule's activity as a PARP inhibitor. nih.gov

Molecular docking and QSAR studies on various benzimidazole derivatives have provided valuable data on the descriptors that influence activity. These descriptors often relate to the molecule's shape, size, hydrophobicity, and electronic properties. The tables below summarize some of these key descriptors and their general influence on the activity of benzimidazole derivatives, which can be extrapolated to understand the key features of this compound.

Molecular DescriptorGeneral Influence on ActivityRelevance to this compound
Molecular WeightAffects solubility, permeability, and binding.The specific molecular weight of this compound contributes to its overall pharmacokinetic profile.
LogP (Lipophilicity)Influences membrane permeability and binding to hydrophobic pockets.The N-methyl group increases lipophilicity, potentially enhancing cell penetration.
Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with biological targets.The pyrrolidine nitrogen acts as a key hydrogen bond acceptor.
Topological Polar Surface Area (TPSA)Predicts drug transport properties and cell permeability.The presence of nitrogen atoms contributes to the TPSA, influencing its bioavailability.
Structural FeatureModificationGeneral Observed Effect on Activity (from related compounds)
N-1 SubstitutionN-H to N-MethylCan increase lipophilicity and alter steric interactions, potentially leading to increased or decreased activity depending on the target. nih.gov
Small Alkyl GroupsGenerally well-tolerated and can fine-tune binding affinity. nih.gov
C-2 SubstitutionIntroduction of a Cyclic Amine (e.g., Pyrrolidine)Often enhances activity by providing a basic center for ionic interactions and a hydrogen bond acceptor. chemrevlett.com
Comparison of different C-2 substituentsThe nature of the C-2 substituent is a major determinant of target selectivity and potency. nih.gov

Investigation of Molecular Interactions and Mechanistic Biology

Enzyme Inhibition Kinetics and Mechanism Elucidation

No publicly available data.

No publicly available data.

No publicly available data.

Receptor Binding Studies (In Vitro)

No publicly available data.

No publicly available data.

Molecular Mechanisms of Receptor Agonism or Antagonism

No specific studies detailing the receptor binding profile of 1-Methyl-2-pyrrolidin-2-ylbenzimidazole were identified. While some benzimidazole (B57391) derivatives have been investigated as antagonists for receptors such as the transient receptor potential cation channel 5 (TRPC5), there is no direct evidence to confirm or characterize the agonistic or antagonistic activities of this compound at any specific receptor. nih.govd-nb.info

Interactions with Nucleic Acids

General studies on the benzimidazole scaffold indicate a propensity for interaction with nucleic acids. However, specific details regarding this compound are not available.

DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding)

Research on other benzimidazole derivatives has shown that they can bind to the minor groove of DNA. Furthermore, the 2-aminobenzimidazole (B67599) core is recognized as a privileged structure for binding to RNA internal loops, and the presence of an N-methyl pyrrolidine (B122466) moiety has been shown to enhance this binding affinity. nih.gov However, the precise binding mode of this compound to either DNA or RNA, and whether it favors intercalation or groove binding, has not been experimentally determined.

Impact on Nucleic Acid Conformation and Stability

Without specific binding data, the impact of this compound on the conformation and stability of nucleic acids remains speculative.

Elucidation of Other Biomolecular Interactions at a Molecular Level

Specific data on the broader biomolecular interactions of this compound is not available.

Protein-Ligand Interactions Beyond Enzymes and Receptors

There is a lack of studies identifying and characterizing the interactions of this compound with other proteins.

Modulation of Cellular Pathways through Direct Molecular Engagement

While some benzimidazole derivatives with a pyrrolidine side chain have been noted to influence cellular pathways, such as the AKT phosphorylation pathway in specific cancer cell lines, there is no direct evidence linking this compound to the modulation of any specific cellular pathway.

Advanced Chemical Applications and Analytical Method Development

Role as an Organocatalyst in Asymmetric Organic Reactions

The chiral nature of the pyrrolidine (B122466) ring fused to the benzimidazole (B57391) core in 1-Methyl-2-pyrrolidin-2-ylbenzimidazole suggests its potential as an organocatalyst in asymmetric synthesis. Pyrrolidine-based structures are well-established catalysts for a variety of enantioselective transformations, often proceeding through enamine or iminium ion intermediates. The benzimidazole moiety can influence the steric and electronic properties of the catalyst, potentially enhancing stereoselectivity.

Research into chiral benzimidazole-pyrrolidine derivatives has shown their applicability in key carbon-carbon bond-forming reactions. For instance, derivatives of this scaffold have been employed as organocatalysts in asymmetric aldol (B89426) and Michael addition reactions. While specific data for the N-methylated variant is not extensively documented, the general catalytic cycle for a pyrrolidine-based catalyst in an aldol reaction is depicted below.

Table 1: Representative Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

ReactionCatalyst TypeTypical SubstratesAchieved Enantioselectivity (ee)
Aldol ReactionProline and its derivativesAldehydes and KetonesUp to >99%
Michael AdditionDiarylprolinol silyl (B83357) ethersAldehydes and NitroalkenesUp to 99%
Mannich ReactionPyrrolidine-sulfonamidesAldehydes, Ketones, and IminesUp to 99%

Application as a Ligand in Transition Metal-Catalyzed Processes

The nitrogen atoms in both the benzimidazole and pyrrolidine rings of this compound make it an excellent candidate as a ligand for transition metals. Such ligands are crucial in homogeneous catalysis, where they can modulate the reactivity and selectivity of the metal center. The chiral pyrrolidine moiety can induce asymmetry in the catalytic process, leading to enantioselective transformations.

Palladium complexes of N-heterocyclic carbenes (NHCs) derived from benzimidazoles have demonstrated high activity in cross-coupling reactions like the Mizoroki-Heck and Suzuki-Miyaura reactions rsc.orgresearchgate.net. While not a direct analogue, the benzimidazole portion of this compound can coordinate to a metal center. The pyrrolidine nitrogen can also coordinate, making it a potential bidentate ligand. The chirality of the pyrrolidine ring could be exploited in asymmetric catalysis.

For instance, palladium complexes bearing ligands with structural similarities have been utilized in decarboxylative cross-coupling reactions to form complex heterocyclic structures nih.gov. The performance of such catalysts is often dictated by the steric and electronic properties of the ligands.

Table 2: Potential Transition Metal-Catalyzed Reactions Employing Benzimidazole-Type Ligands

Reaction TypeMetalLigand FeaturesPotential Products
Suzuki-Miyaura CouplingPalladiumElectron-donating, sterically demandingBiaryls
Mizoroki-Heck ReactionPalladiumChiral, bidentateSubstituted alkenes
Asymmetric HydrogenationRhodium, RutheniumChiral, P,N or N,N-donorsEnantioenriched alkanes
C-N Cross-CouplingPalladium, CopperN-heterocyclic carbenesAryl amines

The specific stereochemistry of the pyrrolidine unit in this compound would be critical in determining the enantioselectivity of the catalyzed reaction.

Development as a Fluorescent Probe for Biosensing and Molecular Imaging

Benzimidazole derivatives are known for their fluorescent properties and have been extensively used in the development of sensors for metal ions and other biologically relevant molecules. The benzimidazole core can act as a fluorophore, and its emission properties can be modulated by the binding of an analyte. The pyrrolidine ring in this compound could serve as a recognition site or a linker to a specific binding unit.

The development of lanthanide complexes with benzimidazole-containing ligands for bioimaging is an area of active research rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net. These complexes can exhibit long-lived, line-like emission, which is advantageous for time-resolved imaging applications. The pyrrolidine moiety could be functionalized to target specific cellular compartments or biomolecules.

While direct studies on this compound as a fluorescent probe are limited, the principles of sensor design based on related structures are well-established. For example, a change in the fluorescence intensity or wavelength upon binding to a target analyte can be used for quantitative detection.

Integration into Supramolecular Architectures and Materials

The planar benzimidazole ring system is prone to π-π stacking interactions, making it an excellent building block for supramolecular assemblies nih.govresearchgate.net. The chirality of the pyrrolidine substituent in this compound can introduce a chiral element into these assemblies, leading to the formation of helical or other complex chiral structures.

The self-assembly of chiral benzimidazole derivatives can be influenced by various non-covalent interactions, including hydrogen bonding and metal coordination globethesis.com. These interactions can lead to the formation of functional materials with applications in chiral recognition, sensing, and catalysis nih.govacs.orgrsc.orgresearchgate.net. The N-methyl group on the benzimidazole ring would prevent N-H---N hydrogen bonding but could still allow for other intermolecular interactions that drive self-assembly.

Table 3: Driving Forces and Potential Applications of Supramolecular Assemblies of Benzimidazole Derivatives

Driving InteractionResulting ArchitecturePotential Application
π-π StackingColumnar or layered structuresOrganic electronics
Hydrogen BondingHelical fibers, gelsChiral sensing, drug delivery
Metal CoordinationMetal-organic frameworks (MOFs)Gas storage, catalysis
Chiral RecognitionChiral aggregatesEnantioselective separation

The specific stereochemistry and functionalization of the pyrrolidine ring would play a crucial role in directing the self-assembly process and determining the properties of the resulting supramolecular material.

Development of Advanced Analytical Methods for this compound Detection

Due to the chiral center in the pyrrolidine ring, the enantioselective separation of this compound is of significant interest. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of chiral benzimidazole derivatives nih.govnih.gov.

The development of a robust HPLC method would involve the optimization of several parameters:

Chiral Stationary Phase: Selection of a suitable CSP (e.g., Chiralpak®, Chiralcel®).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used in normal-phase mode. Reversed-phase conditions with aqueous-organic mobile phases can also be explored researchgate.net.

Detector: A UV detector is commonly used for benzimidazole-containing compounds due to their strong UV absorbance. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be employed.

Method validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical results.

Table 4: Typical HPLC Parameters for Chiral Separation of Benzimidazole Derivatives

ParameterTypical Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm or 280 nm
Temperature Ambient or controlled (e.g., 25 °C)

Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its relatively high boiling point and polarity. However, GC analysis could be feasible if the compound is sufficiently volatile or can be converted into a more volatile derivative.

For chiral analysis by GC, derivatization with a chiral reagent to form diastereomers is a common strategy. These diastereomers can then be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to separate the enantiomers directly.

Common derivatization techniques for amines and heterocyclic compounds include acylation or silylation to increase volatility and improve chromatographic behavior researchgate.netnih.govjfda-online.comresearch-solution.com. The choice of derivatizing agent would depend on the functional groups present in the molecule and the desired properties of the derivative.

Table 5: Potential Derivatization Strategies for GC Analysis

Derivatization MethodReagent ExampleTarget Functional Group
Acylation Trifluoroacetic anhydride (B1165640) (TFAA)Pyrrolidine N-H (if not methylated)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Benzimidazole N-H (if not methylated)
Chiral Derivatization Mosher's acid chloridePyrrolidine N-H (to form diastereomers)

The applicability of GC would need to be determined experimentally, considering the thermal stability of the analyte and its derivatives.

Based on the conducted research, there is no specific information available regarding the tandem mass spectrometry (MS/MS) for the ultrasensitive quantification and identification of the chemical compound "this compound". The search results predominantly discuss the analytical methods for a different compound, N-methyl-2-pyrrolidone (NMP), which, although it contains a related structural motif, is not the subject of the requested article.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the tandem mass spectrometry of "this compound" as outlined in the user's request. Any attempt to do so would require fabricating data and research findings, which would be scientifically inaccurate and misleading.

To fulfill the user's request accurately, specific research on the MS/MS analysis of "this compound" would need to be performed and published in the scientific literature. Without such sources, the requested content cannot be generated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-2-pyrrolidin-2-ylbenzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via aza-Michael addition or alkylation reactions. For example, acyclic intermediates can be formed by reacting pyridine dicarboxamide derivatives with benzimidazole under controlled pH and temperature (e.g., 60–80°C in DMF). Macrocyclic analogs may involve double alkylation using bromomethylpyridine, requiring inert atmospheres and stoichiometric precision . Optimization includes adjusting solvent polarity (e.g., DMF vs. acetonitrile), catalyst choice (e.g., K₂CO₃ for deprotonation), and reaction time to minimize byproducts. Purity (>95%) is often confirmed via HPLC, as demonstrated in analogous benzimidazole syntheses .

Q. How can structural characterization of this compound be performed to confirm its geometry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry, as seen in studies of imidazo[1,2-a]pyrimidines and related benzimidazoles . For non-crystalline samples, use NMR (¹H/¹³C) to verify substituent positions: the pyrrolidine proton signals typically appear at δ 2.5–3.5 ppm, while benzimidazole protons resonate at δ 7.0–8.5 ppm. DFT calculations can complement experimental data by predicting electronic structures and optimizing bond angles .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by moisture and light. Store under argon at –20°C in amber vials to prevent oxidation of the pyrrolidine ring. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C, suggesting room-temperature stability for short-term handling . For long-term storage, lyophilization is recommended if solubility permits (e.g., in DMSO or ethanol) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between NMR predictions and experimental results (e.g., unexpected splitting patterns) may arise from dynamic proton exchange or tautomerism. Use molecular dynamics simulations to model solvent effects on conformational equilibria. For example, hybrid DFT/MD approaches have resolved spectral mismatches in imidazo[1,2-a]pyrimidines by accounting for solvent-polarity-induced shifts . Cross-validate with 2D-COSY and NOESY to confirm through-space interactions .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : For pharmacological studies, employ isothermal titration calorimetry (ITC) to measure binding affinities with target proteins (e.g., kinases or GPCRs). Fluorescence polarization assays can track competitive displacement of labeled ligands. In a study of a benzimidazole-isatin hybrid, dose-response curves and molecular docking (using AutoDock Vina) identified key hydrophobic interactions with active sites . Pair these with CRISPR-Cas9 knockout models to validate target specificity.

Q. How can synthetic pathways be modified to enhance enantiomeric purity for chiral derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can enforce stereocontrol during alkylation steps. For example, L-proline-mediated aza-Michael additions achieved >90% enantiomeric excess (ee) in analogous pyrrolidine-benzimidazole hybrids . Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients is critical for purity assessment .

Q. What experimental designs mitigate conflicting results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions in SAR often stem from assay variability. Standardize protocols using reference compounds (e.g., omeprazole for benzimidazole-based inhibitors) and multi-dose screening (e.g., 10 nM–100 µM). In a study of imidazo[1,2-a]pyrimidines, orthogonal assays (e.g., enzymatic vs. cell-based) reconciled discrepancies by differentiating direct inhibition from off-target effects . Meta-analysis of published IC₅₀ values using tools like RevMan can identify outliers due to methodological biases .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis for reduced reaction times and improved yields .
  • Analytical Cross-Validation : Combine LC-MS for molecular weight confirmation and elemental analysis for C/H/N ratios .
  • Biological Testing : Use SPR (surface plasmon resonance) for real-time kinetic profiling of ligand-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.